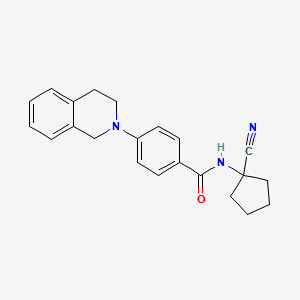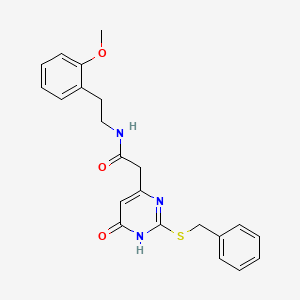
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a nicotinamide group, and a tetrahydro-2H-pyran-4-yloxy substituent, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of functional group transformations to introduce the nicotinamide and tetrahydro-2H-pyran-4-yloxy groups. Key steps may include:
Nucleophilic substitution: to attach the nicotinamide group.
Oxidation: and reactions to modify the quinoline ring.
Etherification: to introduce the tetrahydro-2H-pyran-4-yloxy substituent.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the nicotinamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products:
Oxidation products: Quinoline N-oxides.
Reduction products: Reduced quinoline or nicotinamide derivatives.
Substitution products: Various substituted quinoline or nicotinamide derivatives.
Mécanisme D'action
The mechanism of action of N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the nicotinamide group may inhibit enzymes involved in cellular metabolism. The tetrahydro-2H-pyran-4-yloxy substituent can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can be compared with other quinoline or nicotinamide derivatives:
Quinoline derivatives: Such as chloroquine or quinine, which are known for their antimalarial properties.
Nicotinamide derivatives: Such as nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
6-(oxan-4-yloxy)-N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-18-5-1-4-17-16(18)3-2-10-21-17)14-6-7-19(22-13-14)26-15-8-11-25-12-9-15/h1-7,10,13,15H,8-9,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMWSARRNTGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
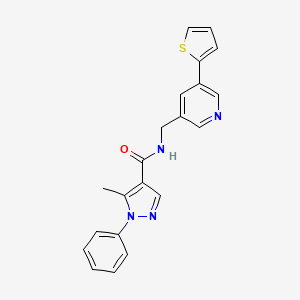
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate](/img/structure/B2617372.png)
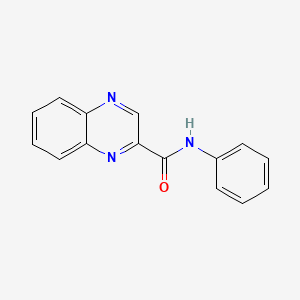

![N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617377.png)
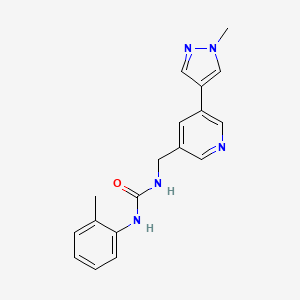


![2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2617385.png)
![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2617386.png)
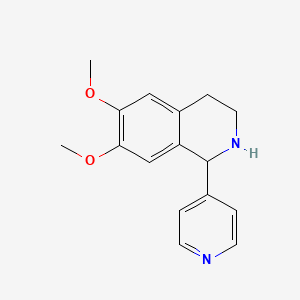
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617390.png)
